![molecular formula C12H11BrN2O2 B1475555 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine CAS No. 1771260-74-2](/img/structure/B1475555.png)
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine
Overview
Description
“4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or aldehydes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The molecule also contains bromine and methoxy functional groups .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Scientific Research Applications
Biological Activities in Aquatic Life
A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which is structurally similar to 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine, on the AchE activity and MDA level in the brain of rainbow trout alevins . This research provides insights into the potential impact of such compounds on aquatic life.
Antimicrobial Properties
Pyridine derivatives, which can be synthesized using this compound, have been found to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . This suggests potential applications in the development of new antimicrobial agents.
Antifungal Activity
Compounds structurally similar to this compound have shown significant antifungal activity . This opens up possibilities for the development of new antifungal treatments.
Antioxidant Properties
The pyrazoline derivative mentioned in the first point also has antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting potential health benefits.
Anti-inflammatory and Antidepressant Properties
Pyrazoline derivatives have been reported to possess anti-inflammatory and antidepressant properties . This indicates potential applications in the treatment of inflammation and mood disorders.
Antitumor Activities
There is also evidence of antitumor activities in pyrazoline derivatives . This suggests potential applications in cancer treatment research.
Mechanism of Action
Target of Action
Pyridine derivatives, which include 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine, have been studied for their biological and pharmacological activities . Some of these compounds have shown antibacterial properties .
Mode of Action
It’s worth noting that the compound is a product of the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is involved in the synthesis of this compound, is a key process in the formation of carbon–carbon bonds, a fundamental step in many biochemical pathways .
Result of Action
It’s worth noting that pyridine derivatives have shown a variety of biological activities, including antibacterial properties .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is involved in the synthesis of this compound, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKMSGLAQSZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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